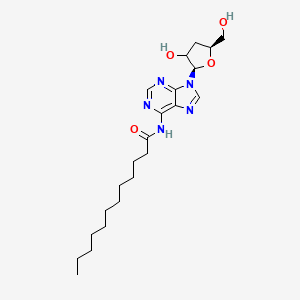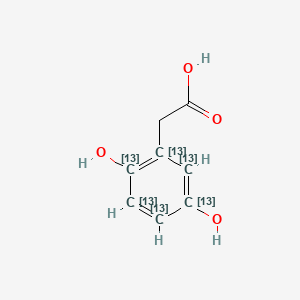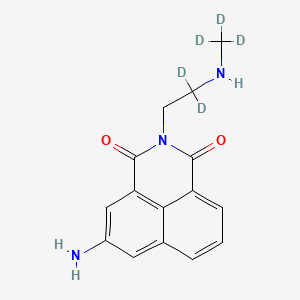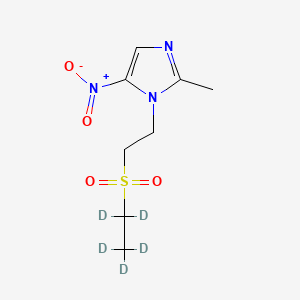
8-Hydroxy Moxifloxacin Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy Moxifloxacin Hydrobromide is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is often used in research as an impurity standard for Moxifloxacin . The molecular formula of this compound is C20H22FN3O4 . (HBr), and it has a molecular weight of 468.32 g/mol .
准备方法
The synthesis of 8-Hydroxy Moxifloxacin Hydrobromide typically involves the modification of Moxifloxacin. One common method is the “one pot” synthesis, which allows for the preparation of Moxifloxacin and its derivatives without isolating intermediate compounds . This method is efficient and cost-effective, making it suitable for large-scale production. The reaction conditions often involve the use of a bicyclic amine and other reagents under controlled temperatures and pressures.
化学反应分析
8-Hydroxy Moxifloxacin Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
科学研究应用
8-Hydroxy Moxifloxacin Hydrobromide is primarily used in scientific research as an impurity standard for Moxifloxacin . Its applications include:
Chemistry: Used in analytical chemistry for method development and validation.
Biology: Studied for its interactions with bacterial enzymes and cellular components.
Medicine: Investigated for its potential antibacterial properties and mechanisms of action.
Industry: Utilized in the pharmaceutical industry for quality control and assurance.
作用机制
The mechanism of action of 8-Hydroxy Moxifloxacin Hydrobromide is similar to that of Moxifloxacin. It exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the bacteria from replicating and ultimately leads to cell death. The compound has a high affinity for bacterial enzymes, making it effective against a broad spectrum of bacteria .
相似化合物的比较
8-Hydroxy Moxifloxacin Hydrobromide is unique due to its specific structural modifications compared to other fluoroquinolones. Similar compounds include:
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
属性
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4.BrH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTHCZDXAAGHAF-OEQYQXMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrFN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)











